2-{[(1-Benzoselenophen-2-yl)methyl]sulfanyl}propanoyl chloride
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Overview
Description
2-{[(1-Benzoselenophen-2-yl)methyl]sulfanyl}propanoyl chloride is a chemical compound with the molecular formula C12H11ClOSSe and a molecular weight of 317.693 g/mol . This compound is characterized by the presence of a benzoselenophene ring, a sulfur atom, and a propanoyl chloride group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents such as dichloromethane or chloroform, and the reactions are carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-{[(1-Benzoselenophen-2-yl)methyl]sulfanyl}propanoyl chloride undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The propanoyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use bases such as triethylamine or pyridine to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[(1-Benzoselenophen-2-yl)methyl]sulfanyl}propanoyl chloride has several applications in scientific research:
Biology: The compound can be used in the study of selenium-containing compounds and their biological activities.
Medicine: Research into potential therapeutic applications, such as anticancer or antimicrobial agents, is ongoing.
Mechanism of Action
The mechanism of action of 2-{[(1-Benzoselenophen-2-yl)methyl]sulfanyl}propanoyl chloride involves its interaction with molecular targets through its reactive functional groups. The propanoyl chloride group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The benzoselenophene ring and sulfur atom may also contribute to the compound’s biological activity through redox reactions or other interactions .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(1-Benzofuran-2-yl)methyl]sulfanyl}propanoyl chloride
- 2-{[(1-Benzothiophen-2-yl)methyl]sulfanyl}propanoyl chloride
- 2-{[(1-Benzoselenophen-3-yl)methyl]sulfanyl}propanoyl chloride
Uniqueness
2-{[(1-Benzoselenophen-2-yl)methyl]sulfanyl}propanoyl chloride is unique due to the presence of the benzoselenophene ring, which contains selenium. Selenium-containing compounds often exhibit distinct chemical and biological properties compared to their sulfur or oxygen analogs. This uniqueness can be leveraged in various applications, such as in the development of new drugs or materials .
Properties
CAS No. |
61776-04-3 |
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Molecular Formula |
C12H11ClOSSe |
Molecular Weight |
317.7 g/mol |
IUPAC Name |
2-(1-benzoselenophen-2-ylmethylsulfanyl)propanoyl chloride |
InChI |
InChI=1S/C12H11ClOSSe/c1-8(12(13)14)15-7-10-6-9-4-2-3-5-11(9)16-10/h2-6,8H,7H2,1H3 |
InChI Key |
UGMNGJCLHOORJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)Cl)SCC1=CC2=CC=CC=C2[Se]1 |
Origin of Product |
United States |
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